

M4344: A Comparative Analysis of a Highly Selective ATR Kinase Inhibitor

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Compound of Interest

Compound Name: **M4344**

Cat. No.: **B608792**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of **M4344**'s selectivity for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Through a comprehensive comparison with other ATR inhibitors, this document offers a data-driven overview of **M4344**'s performance, supported by experimental protocols and pathway visualizations to aid in research and development.

Executive Summary

M4344 is a potent and highly selective ATP-competitive inhibitor of ATR kinase.^[1] Experimental data demonstrates that **M4344** exhibits a biochemical half-maximal inhibitory concentration (IC₅₀) of less than 0.15 nM (Ki) and a cellular IC₅₀ of 8 nM for the inhibition of phosphorylated Checkpoint Kinase 1 (p-Chk1), a key downstream target of ATR.^{[1][2][3]} Notably, **M4344** displays exceptional selectivity, with over 100-fold greater potency for ATR compared to 308 out of 312 other kinases tested.^{[1][2]} In comparative studies, **M4344** has shown greater potency than other clinically developed ATR inhibitors, including berzosertib, ceralasertib, and VE-821, and is comparable in potency to BAY1895344.^{[4][5]}

Comparative Performance Analysis

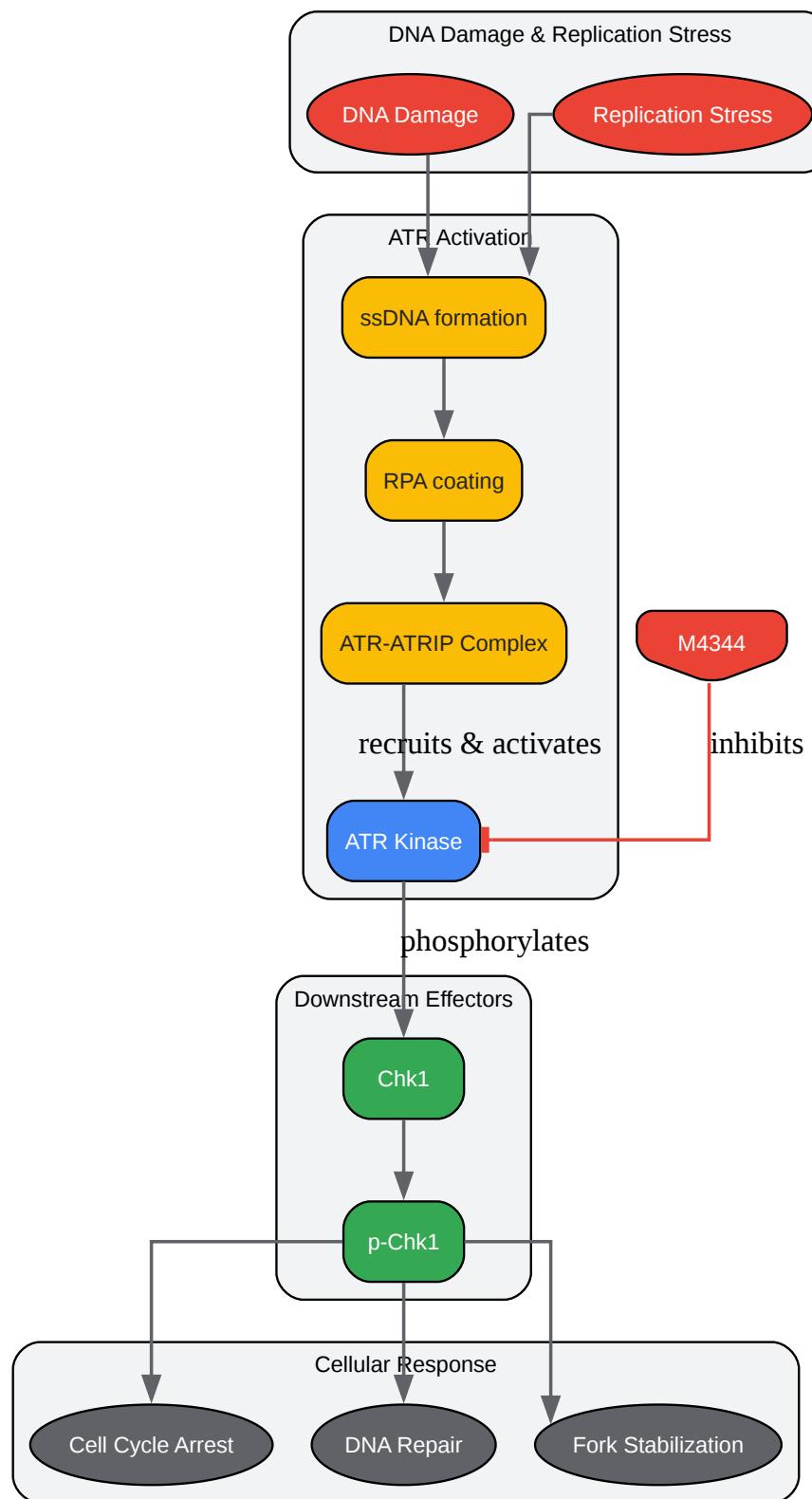
The following table summarizes the biochemical and cellular potency of **M4344** in comparison to other well-characterized ATR inhibitors. The data highlights **M4344**'s superior biochemical

potency and its high degree of selectivity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.

Inhibitor	Biochemical Potency (IC50/Ki against ATR)	Cellular Potency (p-Chk1 Inhibition IC50)	Selectivity (Fold difference against other kinases)
M4344 (VX-803)	Ki < 0.15 nM[1][2][3]	8 nM[1][3]	>100-fold against 308/312 kinases[1][2]
BAY1895344 (Elimusertib)	7 nM[3][6]	36 nM (γ H2AX inhibition)[7]	ATM: >10 μ M; mTOR: ~427 nM (61-fold selective over ATR)[7][8]
Berzosertib (VE-822/M6620)	19 nM[3][9]	Not explicitly found	ATM: 2.6 μ M; DNA-PK: 18.1 μ M[8]
Ceralasertib (AZD6738)	1 nM[3][10]	74 nM[9]	ATM: >5 μ M; DNA-PK: >5 μ M; mTOR: 5.7 μ M (GI50)[8][11]
VE-821	26 nM (IC50), 13 nM (Ki)[12][13][14]	~0.7 μ M[15]	ATM: 16 μ M; DNA-PK: 2.2 μ M; mTOR: >1 μ M[12][13][14]

ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[16][17][18][19] Inhibition of ATR, as with **M4344**, disrupts this signaling cascade, leading to the accumulation of DNA damage and often resulting in cell death, particularly in cancer cells with a high reliance on this pathway.



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ATR Signaling Pathway and Inhibition by **M4344**.

Experimental Protocols

To ensure the independent verification of **M4344**'s selectivity, the following detailed experimental protocols for key assays are provided.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

- Recombinant human ATR kinase
- Substrate (e.g., a generic kinase substrate like MBP or a specific peptide)
- ATP
- **M4344** and other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (e.g., 384-well white plates)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **M4344** and comparator inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and test compound. b. Pre-incubate the mixture for 15-30 minutes at room temperature. c. Initiate the reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.
- ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection

Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular ATR Inhibition Assay (Western Blot for p-Chk1)

This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1, at Serine 345.

Materials:

- Cancer cell line (e.g., HT-29, HeLa)
- Cell culture medium and supplements
- DNA damaging agent (e.g., Hydroxyurea or UV radiation)
- **M4344** and other test compounds
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibody

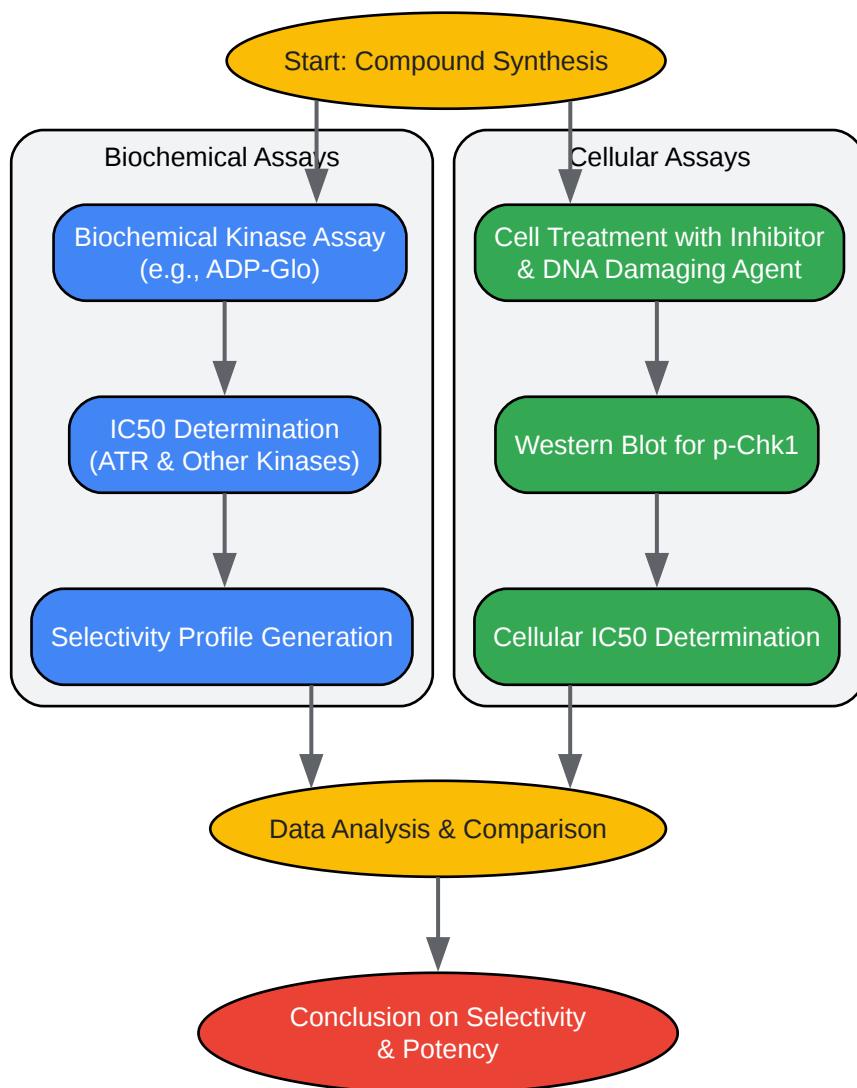
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere. b. Pre-treat cells with various concentrations of **M4344** or other inhibitors for 1-2 hours. c. Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) or exposing to UV radiation.
- Protein Extraction: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Quantify protein concentration using a BCA assay.
- Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for p-Chk1 and total Chk1. Normalize the p-Chk1 signal to the total Chk1 and loading control. Calculate the percentage of inhibition relative to the damaged, untreated control to determine the cellular IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an ATR inhibitor's selectivity and potency.



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Workflow for ATR Inhibitor Characterization.

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